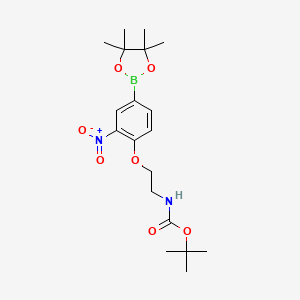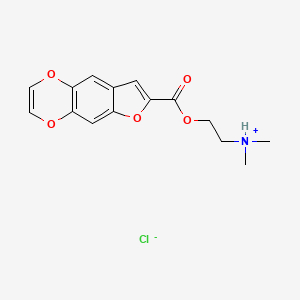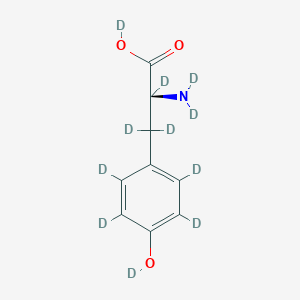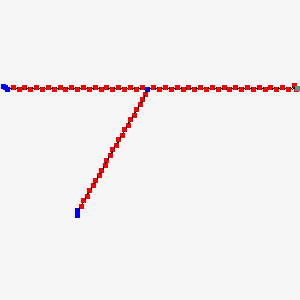
N-bis(Azide-PEG23)-N-(PEG24-Acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-bis(Azide-PEG23)-N-(PEG24-Acid) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. These compounds are known for their high solubility in water and biocompatibility, making them useful in various scientific and industrial applications. The azide and acid functional groups present in this compound allow for versatile chemical modifications and conjugations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(Azide-PEG23)-N-(PEG24-Acid) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting polyethylene glycol (PEG) with a bifunctional linker.
Azidation: The PEGylated product is then subjected to azidation, where azide groups are introduced. This is usually done using sodium azide in the presence of a suitable solvent.
Acid Functionalization: The final step involves the introduction of acid groups to the PEG chain. This can be achieved through various chemical reactions, such as esterification or amidation.
Industrial Production Methods
Industrial production of N-bis(Azide-PEG23)-N-(PEG24-Acid) follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with bifunctional linkers in industrial reactors.
Azidation in Bulk: The PEGylated product is then azidated using industrial-grade sodium azide.
Acid Functionalization at Scale: The final acid functionalization is carried out in large reactors, ensuring consistent quality and yield.
化学反应分析
Types of Reactions
N-bis(Azide-PEG23)-N-(PEG24-Acid) undergoes various chemical reactions, including:
Click Chemistry: The azide groups readily participate in click chemistry reactions, such as the Huisgen cycloaddition, forming stable triazole linkages.
Esterification and Amidation: The acid groups can undergo esterification and amidation reactions, allowing for the formation of esters and amides.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Copper Catalysts: Employed in click chemistry reactions.
Carbodiimides: Used in esterification and amidation reactions.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Esters and Amides: Formed through esterification and amidation of the acid groups.
科学研究应用
N-bis(Azide-PEG23)-N-(PEG24-Acid) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.
Industry: Used in the production of advanced materials and coatings.
作用机制
The mechanism of action of N-bis(Azide-PEG23)-N-(PEG24-Acid) involves its ability to form stable linkages with other molecules through its azide and acid functional groups. The azide groups participate in click chemistry reactions, forming triazole linkages, while the acid groups can form esters and amides. These reactions enable the compound to act as a versatile linker and conjugation agent in various applications.
相似化合物的比较
Similar Compounds
Azido-PEG24-Acid: Similar in structure but lacks the bis-azide functionality.
Azido-PEG23-Acid: Similar but with a shorter PEG chain.
Bis-Azido-PEG23: Lacks the acid functionality.
Uniqueness
N-bis(Azide-PEG23)-N-(PEG24-Acid) is unique due to its combination of azide and acid functional groups, along with its long PEG chains. This combination provides enhanced solubility, biocompatibility, and versatility in chemical modifications, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C147H293N7O72 |
|---|---|
分子量 |
3310.9 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C147H293N7O72/c148-152-150-2-8-158-14-20-164-26-32-170-38-44-176-50-56-182-62-68-188-74-80-194-86-92-200-98-104-206-110-116-212-122-128-218-134-140-224-142-136-220-130-124-214-118-112-208-106-100-202-94-88-196-82-76-190-70-64-184-58-52-178-46-40-172-34-28-166-22-16-160-10-4-154(5-11-161-17-23-167-29-35-173-41-47-179-53-59-185-65-71-191-77-83-197-89-95-203-101-107-209-113-119-215-125-131-221-137-143-225-141-135-219-129-123-213-117-111-207-105-99-201-93-87-195-81-75-189-69-63-183-57-51-177-45-39-171-33-27-165-21-15-159-9-3-151-153-149)6-12-162-18-24-168-30-36-174-42-48-180-54-60-186-66-72-192-78-84-198-90-96-204-102-108-210-114-120-216-126-132-222-138-144-226-146-145-223-139-133-217-127-121-211-115-109-205-103-97-199-91-85-193-79-73-187-67-61-181-55-49-175-43-37-169-31-25-163-19-13-157-7-1-147(155)156/h1-146H2,(H,155,156) |
InChI 键 |
BWKLMHXLEKEKAI-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


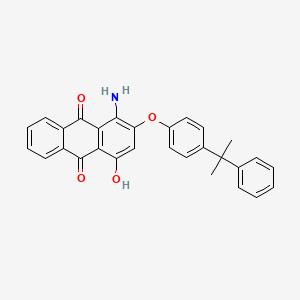
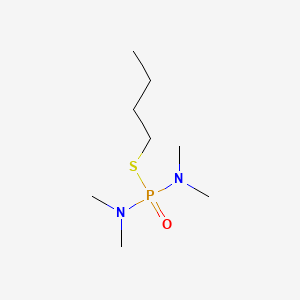
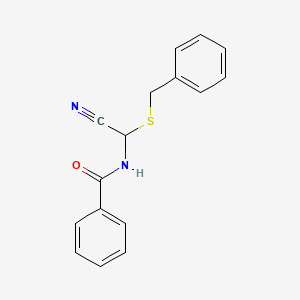
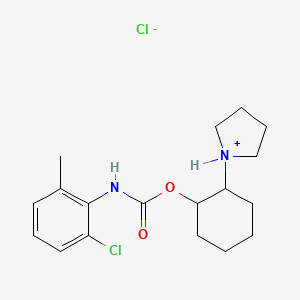
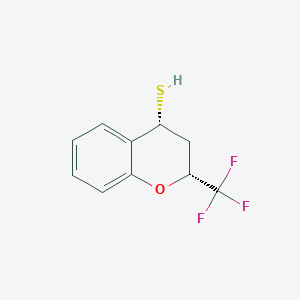
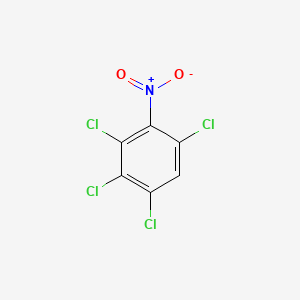

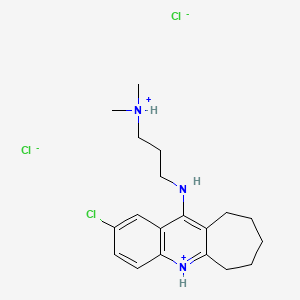
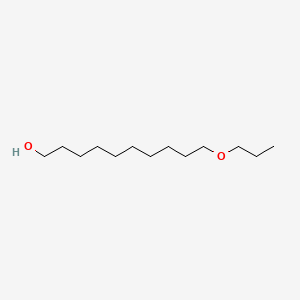
![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
